molecular formula C6H14O4 B1584647 1,1,2,2-Tetramethoxyethane CAS No. 2517-44-4

1,1,2,2-Tetramethoxyethane

Cat. No.: B1584647
CAS No.: 2517-44-4
M. Wt: 150.17 g/mol
InChI Key: IVXUXKRSTIMKOE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethoxyethane is an organic compound with the chemical formula C6H14O4 glyoxal bis(dimethyl acetal) . This compound is a colorless liquid with a low boiling point and good solubility in most organic solvents, such as ethers, alcohols, and esters . It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

1,1,2,2-Tetramethoxyethane is an organic compound that primarily targets organic synthesis processes . It is often used as a solvent in these processes, facilitating the dissolution of catalysts and the generation of reaction intermediates and reactants .

Mode of Action

The interaction of this compound with its targets primarily involves its role as a solvent. It dissolves various substances, thereby enabling or accelerating chemical reactions . The changes resulting from this interaction include the formation of reaction intermediates and reactants, which are crucial for various organic synthesis processes .

Biochemical Pathways

This compound affects the biochemical pathways involved in organic synthesis. By acting as a solvent, it influences the rate and efficiency of these pathways . The downstream effects include the successful synthesis of various organic compounds .

Pharmacokinetics

As a solvent, its bioavailability would largely depend on the specific context of its use, such as the nature of the substance it is dissolving and the conditions of the reaction .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its facilitation of organic synthesis processes . By acting as a solvent, it enables the dissolution of substances and the progression of chemical reactions, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a flammable liquid and poses an explosion risk when exposed to open flames or high heat sources . Therefore, it should be stored and used away from fire sources, and appropriate fire prevention measures should be taken . Additionally, it may be irritating to the skin and eyes, and should be handled with care, using protective eyewear, gloves, and lab coats, and ensuring good ventilation .

Biochemical Analysis

Biochemical Properties

1,1,2,2-Tetramethoxyethane plays a significant role in biochemical reactions, particularly as a solvent and reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of reaction intermediates and products. For instance, it is used in the synthesis of organic compounds where it acts as a catalyst or a reactant . The interactions between this compound and biomolecules are primarily based on its ability to dissolve and stabilize reaction intermediates, thereby enhancing the efficiency of biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the solvation properties of electrolytes in lithium-ion batteries, which can be extrapolated to its potential effects on cellular environments . The compound’s ability to interact with cellular components may lead to changes in cell function, although specific studies on its direct impact on cells are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can act as a solvent, facilitating the dissolution of reactants and intermediates in biochemical reactions . Additionally, it may participate in enzyme inhibition or activation by stabilizing or destabilizing enzyme-substrate complexes. These interactions can lead to changes in gene expression and cellular metabolism, although detailed studies on these mechanisms are still needed.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound exhibits good thermal stability and higher flash points compared to classical electrolytes, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it may act as a benign solvent, while higher dosages could lead to toxic or adverse effects . Studies on dosage thresholds and toxicology are essential to determine safe usage levels and potential risks associated with high doses of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and solvent interactions. It interacts with enzymes and cofactors that facilitate its conversion into reaction intermediates and products . The compound’s effects on metabolic flux and metabolite levels are influenced by its solubility and reactivity in biochemical environments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility and interaction with transporters or binding proteins . Its localization and accumulation in specific cellular compartments can affect its activity and function. Understanding its transport mechanisms is crucial for determining its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within the cell, highlighting the importance of studying its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetramethoxyethane can be synthesized through the acid-catalyzed acetalization of glyoxal with methanol. The reaction is typically carried out under acidic conditions, where glyoxal reacts with methanol to form the desired product along with water as a by-product . The reaction can be represented as follows:

Glyoxal+4CH3OHThis compound+2H2O\text{Glyoxal} + 4 \text{CH}_3\text{OH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} Glyoxal+4CH3​OH→this compound+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the distillative work-up of an aqueous composition containing glyoxal dimethyl acetal and methanol. This process is carried out in a dividing wall column to separate low-boiling, medium-boiling, and high-boiling fractions . The use of a dividing wall column allows for efficient separation and purification of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetramethoxyethane undergoes various types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glyoxal and methanol.

    Oxidation: It can be oxidized to form glyoxal or other oxidation products.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Various nucleophiles can be used to substitute the methoxy groups.

Major Products Formed

    Hydrolysis: Glyoxal and methanol.

    Oxidation: Glyoxal and other oxidation products.

    Substitution: Compounds with substituted functional groups in place of methoxy groups.

Scientific Research Applications

1,1,2,2-Tetramethoxyethane has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetramethoxypropane: Similar structure but with an additional methyl group.

    1,1,2,2-Tetramethoxybutane: Similar structure but with an additional ethyl group.

    Glyoxal bis(ethyl acetal): Similar structure but with ethoxy groups instead of methoxy groups.

Uniqueness

1,1,2,2-Tetramethoxyethane is unique due to its specific structure and reactivity. Its ability to act as a protecting group for carbonyl compounds and its use in various catalytic and synthetic applications make it a valuable compound in organic chemistry.

Properties

IUPAC Name

1,1,2,2-tetramethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXUXKRSTIMKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339194
Record name 1,1,2,2-Tetramethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2517-44-4
Record name 1,1,2,2-Tetramethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2517-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetramethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetramethoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 1,1,2,2-Tetramethoxyethane in sodium-ion batteries compared to conventional electrolytes?

A1: this compound (TEG), belonging to the glyoxylic-acetal family, offers several advantages as an electrolyte component in sodium-ion batteries [, ]. Compared to traditional carbonate-based electrolytes, TEG exhibits:

  • Enhanced Thermal Stability: TEG demonstrates a higher flash point and improved thermal stability, enhancing battery safety. []
  • Improved Cycling Stability: Research indicates that TEG-based electrolytes contribute to the formation of thicker and potentially more protective electrode-electrolyte interphases, mitigating degradation processes and extending cycle life. []
  • Competitive Performance: Sodium-ion batteries utilizing TEG-based electrolytes exhibit comparable capacity and promising capacity retention at high C rates alongside the aforementioned benefits. [, ]

Q2: Beyond batteries, what other applications benefit from the properties of this compound?

A2: this compound (TME) demonstrates utility in adhesive formulations, particularly for wood adhesives:

  • Performance Enhancement: TME has been shown to improve the performance of melamine-urea-formaldehyde (MUF) and certain urea-formaldehyde (UF) resins used in wood adhesives. []
  • Resin Reduction Potential: The incorporation of TME allows for a potential decrease in the required resin percentage in wood panel production due to its high boiling point and low volatility. []

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